1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with benzaldehyde derivatives under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity . Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
4-Aminopyrazolo[3,4-d]pyrimidine: Shares a similar core structure and exhibits comparable biological activities.
Uniqueness
1,3-Diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets . This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C17H13N5 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
1,3-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5/c18-16-14-15(12-7-3-1-4-8-12)21-22(17(14)20-11-19-16)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20) |
InChI Key |
CGWOMXNQGSNOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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